molecular formula C10H8ClIN2O2 B1397020 Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1331823-97-2

Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1397020
CAS No.: 1331823-97-2
M. Wt: 350.54 g/mol
InChI Key: IIRCJIUYBPOGBX-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine and iodine atoms in the structure enhances its reactivity and potential for further functionalization.

Scientific Research Applications

Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:

Future Directions

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will likely continue to be a focus in the future development of synthetic protocols for imidazo[1,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A novel, rapid, and efficient route involves the use of sodium hydroxide (NaOH) in aqueous conditions, which promotes the cycloisomerization to yield the desired product in high yield and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the NaOH-promoted cycloisomerization method suggests its potential for industrial applications, given its high yield and environmentally friendly conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Uniqueness

Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)7-5-14-4-3-6(11)8(12)9(14)13-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRCJIUYBPOGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=C(C2=N1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701151574
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-chloro-8-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331823-97-2
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-chloro-8-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331823-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-chloro-8-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701151574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate

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